Iadademstat

Description

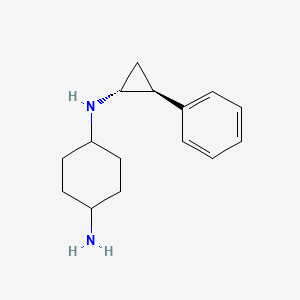

Structure

2D Structure

3D Structure

Properties

CAS No. |

1401966-39-9 |

|---|---|

Molecular Formula |

C15H22N2 |

Molecular Weight |

230.35 g/mol |

IUPAC Name |

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine |

InChI |

InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1 |

InChI Key |

ALHBJBCQLJZYON-PFSRBDOWSA-N |

Isomeric SMILES |

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3 |

Canonical SMILES |

C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Iadademstat's Mechanism of Action in Acute Myeloid Leukemia: An In-depth Technical Guide

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key pathological feature of AML is a block in the differentiation of myeloid progenitor cells. Iadademstat (ORY-1001) is a first-in-class, potent, and selective covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A). This technical guide provides a comprehensive overview of the mechanism of action of this compound in AML, detailing its molecular targets, downstream effects, and the experimental evidence supporting its therapeutic potential.

Introduction to this compound and its Target: LSD1

This compound is an orally bioavailable small molecule that acts as a highly selective inhibitor of LSD1.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional repression. It can also demethylate non-histone substrates. In the context of AML, LSD1 plays a crucial role in maintaining the leukemic state by enforcing a block in cellular differentiation.[2] High expression of LSD1 is often correlated with more aggressive cancers and a poor prognosis.[3]

The Dual Mechanism of Action of this compound

This compound exhibits a dual mechanism of action, targeting both the enzymatic and scaffolding functions of LSD1, which is critical for its potent anti-leukemic activity.[3][4]

Enzymatic Inhibition

This compound covalently binds to the FAD cofactor in the catalytic center of LSD1, leading to its irreversible inactivation.[3] This inhibition of LSD1's demethylase activity results in the accumulation of H3K4me2 at the promoter and enhancer regions of target genes. This increase in a histone mark associated with active transcription leads to the expression of genes that promote myeloid differentiation.

Disruption of the LSD1-GFI1 Scaffolding Function

Beyond its enzymatic role, LSD1 acts as a scaffold protein, facilitating the interaction of various transcriptional regulators. In AML, the interaction between LSD1 and the transcriptional repressor Growth Factor Independence 1 (GFI1) is crucial for maintaining the differentiation block.[3][5] The GFI1 protein contains a SNAG domain that directly interacts with LSD1.[3] This interaction recruits the CoREST repressor complex to chromatin, leading to the silencing of genes required for myeloid differentiation. This compound's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and the SNAG domain of GFI1.[3] This disruption of the LSD1-GFI1 complex is a key event that alleviates transcriptional repression and allows for the expression of differentiation-promoting genes.[6]

Signaling Pathway of this compound in AML

The following diagram illustrates the signaling pathway affected by this compound in an AML cell.

Caption: this compound's dual mechanism of action in AML.

Downstream Effects on AML Cells

The inhibition of LSD1 by this compound triggers a cascade of events within AML cells, ultimately leading to a more differentiated and less malignant phenotype.

Induction of Myeloid Differentiation

A hallmark of this compound's activity is the induction of differentiation in AML blasts.[5] This is evidenced by morphological changes and the increased expression of myeloid differentiation markers such as CD11b, CD14, CD86, and ITGAM.[5][7] This effect is particularly pronounced in AML subtypes with MLL (KMT2A) rearrangements, which are known to be dependent on the LSD1/GFI1 axis.[5][8]

Inhibition of Proliferation and Leukemic Stem Cell (LSC) Capacity

By promoting differentiation, this compound concurrently inhibits the proliferation of AML cells.[3] Furthermore, preclinical studies have demonstrated that this compound can compromise the capacity of leukemic stem cells, which are thought to be a major driver of relapse.[1][5]

Immunomodulatory Effects

Recent evidence suggests that this compound may also exert immunomodulatory effects. Inhibition of LSD1 has been shown to upregulate the expression of CD86, a costimulatory molecule on antigen-presenting cells that is crucial for T-cell activation.[5] This suggests that this compound could potentially enhance anti-leukemic immunity.[5]

Quantitative Data

Preclinical Potency

This compound is a highly potent inhibitor of LSD1, inducing differentiation of AML cells at sub-nanomolar concentrations in vitro.[5] A comparative in vitro study of ten different LSD1 inhibitors identified this compound as the most potent clinical-stage candidate.[9]

| Cell Line | IC50 (nM) | Reference |

| MLL-rearranged AML | < 1 | [5] |

| Further specific IC50 values to be populated from detailed publication review |

Clinical Efficacy

Clinical trials have provided evidence of this compound's anti-leukemic activity in patients with relapsed or refractory AML.

| Clinical Trial | Treatment | Overall Response Rate (ORR) | Complete Remission (CR/CRi) | Key Findings | Reference |

| Phase I (Monotherapy) | This compound | Not the primary endpoint, but showed biological activity | 1 CRi | Demonstrated safety and signs of clinical and biological activity, especially in MLL-rearranged AML. | [5][8] |

| Phase II ALICE (Combination) | This compound + Azacitidine | 81% (in evaluable patients) | 64% | Showed robust, rapid, and durable responses in previously untreated unfit AML patients. | [4] |

Experimental Protocols

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of this compound on the proliferation of AML cells.

-

Method: AML cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates and treated with a range of concentrations of this compound. Cell viability is assessed at various time points (e.g., 48, 72, 96 hours) using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo®. IC50 values are calculated from the dose-response curves.

Flow Cytometry for Differentiation Markers

-

Objective: To quantify the induction of myeloid differentiation in AML cells following this compound treatment.

-

Method: AML cells are treated with this compound for a specified period. Cells are then harvested, washed, and stained with fluorescently conjugated antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD86). Stained cells are analyzed by flow cytometry to determine the percentage of cells expressing these markers.

Chromatin Immunoprecipitation (ChIP)

-

Objective: To assess changes in histone methylation at specific gene loci following this compound treatment.

-

Method: AML cells are treated with this compound or a vehicle control. Cells are then cross-linked with formaldehyde, and the chromatin is sheared. An antibody specific for a histone mark of interest (e.g., H3K4me2) is used to immunoprecipitate the chromatin. The associated DNA is then purified and analyzed by qPCR or next-generation sequencing (ChIP-seq) to identify the genomic regions with altered histone methylation.

Co-Immunoprecipitation (Co-IP)

-

Objective: To determine if this compound disrupts the interaction between LSD1 and GFI1.

-

Method: AML cells are treated with this compound. Cell lysates are prepared, and an antibody against either LSD1 or GFI1 is used to immunoprecipitate the protein complex. The immunoprecipitated proteins are then separated by SDS-PAGE and analyzed by Western blotting using antibodies against both LSD1 and GFI1 to assess their co-precipitation.

Experimental and Logical Workflows

Experimental Workflow for Assessing this compound's Effect on AML Cells

Caption: Workflow for in vitro evaluation of this compound.

Mechanisms of Resistance

While this compound shows significant promise, the development of resistance is a potential challenge, as with any targeted therapy. The mechanisms of resistance to this compound in AML are not yet fully elucidated but could potentially involve:

-

Mutations in LSD1: Alterations in the drug-binding site of LSD1 could prevent this compound from binding effectively.

-

Upregulation of bypass pathways: AML cells might activate alternative signaling pathways to maintain their proliferative and undifferentiated state, thereby circumventing the effects of LSD1 inhibition.

-

Drug efflux pumps: Increased expression of drug efflux pumps, such as those from the ABC transporter family, could reduce the intracellular concentration of this compound.[10]

Further research is needed to fully understand and overcome potential resistance to this compound.

Conclusion

This compound is a potent and selective LSD1 inhibitor with a novel dual mechanism of action that effectively targets the pathological differentiation block in AML. By both inhibiting the enzymatic activity of LSD1 and disrupting its scaffolding function in the GFI1-CoREST repressor complex, this compound induces myeloid differentiation and inhibits leukemic cell growth. Promising preclinical and clinical data support its continued development as a therapeutic agent for AML, both as a monotherapy and in combination with other agents. This in-depth technical guide provides a foundational understanding of this compound's mechanism for researchers and drug development professionals working to advance the treatment of AML.

References

- 1. oryzon.com [oryzon.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. oryzon.com [oryzon.com]

- 4. ashpublications.org [ashpublications.org]

- 5. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oryzon.com [oryzon.com]

- 8. First-in-Human Study of LSD1 Inhibitor this compound for Patients With Relapsed or Refractory AML - The ASCO Post [ascopost.com]

- 9. oryzon.com [oryzon.com]

- 10. Drug Resistance Mechanisms of Acute Myeloid Leukemia Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lysine-Specific Demethylase 1 (LSD1) Inhibition in Oncology: A Technical Guide

Executive Summary: Lysine-Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical epigenetic regulator in carcinogenesis, playing pivotal roles in cell proliferation, differentiation, and survival. As a flavin-dependent demethylase, LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), as well as from non-histone substrates, leading to transcriptional repression or activation depending on the context. Its overexpression is a common feature in a wide array of hematological and solid tumors and is often associated with aggressive disease and poor prognosis.[1][2][3] Consequently, targeting LSD1 has become a promising therapeutic strategy. This guide provides an in-depth overview of the mechanism of LSD1, the landscape of its inhibitors in preclinical and clinical development, key signaling pathways involved, and detailed experimental protocols for its investigation.

Core Biology and Mechanism of Action of LSD1

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that demethylates mono- and di-methylated lysine residues.[2][4][5] Its primary function is to modulate gene expression through chromatin modification.

-

Transcriptional Repression: LSD1 is a core component of several repressor complexes, including the CoREST complex.[6] By demethylating H3K4me1/2, a mark associated with active enhancers and promoters, LSD1 represses gene transcription.[2][5][7] This is crucial for silencing tumor suppressor genes and maintaining an undifferentiated state in cancer cells.

-

Transcriptional Activation: In complex with hormone receptors like the androgen receptor (AR) or estrogen receptor (ER), LSD1 can act as a transcriptional co-activator.[2][5][8] It achieves this by demethylating H3K9me1/2, a repressive histone mark, thereby facilitating the expression of oncogenic driver genes in cancers like prostate and breast cancer.[2][5]

-

Non-Histone Substrates: Beyond histones, LSD1 targets a range of non-histone proteins, expanding its regulatory role in cancer.[9] Key substrates include p53, DNMT1, HIF-1α, and STAT3.[2][5][6][9] For example, LSD1-mediated demethylation can repress the tumor suppressor function of p53 and stabilize the hypoxia-inducible factor-1α (HIF-1α), promoting metabolic reprogramming and angiogenesis.[5][9][10]

LSD1 inhibition reverses these epigenetic modifications, leading to the reactivation of silenced tumor suppressor genes, blockade of oncogenic transcription programs, and induction of cellular differentiation, ultimately suppressing tumor growth.[11][12]

Key Signaling Pathways and Interactions

LSD1 is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer. Its inhibition can therefore have pleiotropic anti-tumor effects.

-

EMT and Metastasis: LSD1 is required for the epithelial-to-mesenchymal transition (EMT), a key process in metastasis. It forms a complex with SNAIL, a master EMT regulator, to repress the expression of E-cadherin (CDH1), a critical cell adhesion molecule.[13] LSD1 inhibition can reverse EMT and suppress cancer cell migration and invasion.[14][15]

-

Hypoxia and Angiogenesis: LSD1 stabilizes the HIF-1α protein, a master regulator of the cellular response to hypoxia.[9] This stabilization promotes angiogenesis and metabolic adaptation of tumors.[4][5]

-

Tumor Suppressor and Cell Cycle Control: LSD1 represses p53 activity by demethylating it, thereby impairing its ability to induce apoptosis.[3][9] Inhibition of LSD1 can restore p53 function. Furthermore, LSD1 inhibition affects the expression of cell cycle regulators, leading to cell cycle arrest.[11][14]

-

Hormone-Driven Cancers: In breast and prostate cancer, LSD1 acts as a co-activator for estrogen and androgen receptors, respectively, driving hormone-dependent cancer growth.[4][8]

-

Tumor Immunity: LSD1 inhibition has been shown to modulate the tumor immune microenvironment. It can enhance anti-tumor immunity by reactivating the expression of endogenous retroviral elements, which triggers an interferon response, and by upregulating antigen presentation machinery.[16] Some studies show LSD1 inhibition increases PD-L1 expression, suggesting a rationale for combination therapy with immune checkpoint blockers.[17]

Preclinical and Clinical Landscape of LSD1 Inhibitors

A multitude of LSD1 inhibitors, both irreversible (covalent) and reversible (non-covalent), have been developed and evaluated in preclinical models, with several advancing into clinical trials.

LSD1 inhibitors have demonstrated broad anti-tumor activity across a range of cancer cell lines and animal models. Irreversible inhibitors are often based on a tranylcypromine (TCP) scaffold, which forms a covalent adduct with the FAD cofactor.[12]

| Inhibitor | Cancer Type / Cell Line | IC50 / Potency | In Vivo Model & Efficacy | Reference |

| HCI-2509 | Lung Adenocarcinoma (LUAD) | 0.3 - 5 µM | Transgenic mouse models (EGFR, KRAS driven); Significant reduction in tumor formation and progression. | [11][18] |

| GSK2879552 | Small Cell Lung Cancer (SCLC) | Potent (nanomolar range) | SCLC xenografts; >80% tumor growth inhibition (TGI) at 1.5 mg/kg. | [19] |

| Unnamed TCP-based | Gastric (MGC-803), Lung (H1650) | IC50 = 46.0 nM | H1650 xenograft; 64% reduction in tumor weight at 20 mg/kg. | [14] |

| SP-2509 | Castration-Resistant Prostate Cancer (CRPC) | Allosteric inhibitor | CRPC preclinical models; Suppressed tumor growth. | [12] |

| INCB059872 | Acute Myeloid Leukemia (AML) | Potent FAD-directed inhibitor | AML mouse models; Induced differentiation and reduced LSC growth. | [6] |

| GSK-690 | Leukemia (THP-1, MV4-11) | IC50 = 90 nM | N/A (in vitro data) | [6] |

Several LSD1 inhibitors have entered clinical trials, primarily for acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where preclinical data has been most compelling.[20][21]

| Inhibitor Name | Company/Sponsor | Type | Select Indications | Phase (Status) | Reference |

| Iadademstat (ORY-1001) | Oryzon Genomics | Irreversible | AML, SCLC, Solid Tumors | Phase 2 | [20][21][22] |

| Bomedemstat (IMG-7289) | Imago BioSciences | Irreversible | Myelofibrosis, Essential Thrombocythemia, AML | Phase 2 | [7][20][21][22] |

| Pulrodemstat (CC-90011) | Celgene | Reversible | Solid Tumors, Non-Hodgkin's Lymphoma (NHL), SCLC | Phase 1 | [20][21][22][23] |

| Seclidemstat (SP-2577) | Salarius Pharmaceuticals | Reversible | Ewing Sarcoma, Advanced Solid Tumors | Phase 1/2 | [22][23] |

| GSK2879552 | GlaxoSmithKline | Irreversible | AML, SCLC | Terminated (business decision) | [12][20][21][22] |

| INCB059872 | Incyte Corporation | Irreversible | Sickle Cell Disease, Solid & Hematologic Malignancies | Terminated (business decision) | [6][20][21][22] |

| REC-4539 | Recordati | Reversible | SCLC, other solid tumors | Phase 1/2 (IND cleared) | [24] |

Biomarkers and Resistance Mechanisms

A key challenge in the clinical development of LSD1 inhibitors is identifying patient populations most likely to respond and understanding mechanisms of resistance.

-

Predictive Biomarkers: High LSD1 expression itself is a prognostic biomarker for poor outcomes in many cancers.[1][3][25] In SCLC, tumors with a neuroendocrine transcriptional signature appear more sensitive to LSD1 inhibition, whereas those with a mesenchymal-like profile exhibit intrinsic resistance.[26]

-

Mechanisms of Resistance: Both intrinsic and acquired resistance have been observed. A primary mechanism involves epigenetic reprogramming, where cancer cells adapt to LSD1 inhibition by shifting their transcriptional state. For instance, SCLC cells can transition from a sensitive neuroendocrine state to a resistant, TEAD4-driven mesenchymal-like state.[26] Additionally, the non-catalytic "scaffolding" functions of LSD1 may contribute to resistance, as inhibitors targeting only the enzyme's catalytic site may be ineffective in cancers that rely on these non-demethylase activities.[12][19]

Appendix: Key Experimental Protocols

A.1 Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol provides a generalized workflow for performing ChIP-seq to identify the genomic binding sites of LSD1.

Methodology:

-

Cell Cross-linking: Culture cells (e.g., 1-4 x 10^7 per IP) to ~80-90% confluency. Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 0.125 M for 5 minutes.[27][28]

-

Cell Lysis and Chromatin Shearing: Harvest and wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Shear the chromatin into fragments of 200-800 bp using either sonication or enzymatic digestion (e.g., with Micrococcal Nuclease).

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade anti-LSD1 antibody (typically 2-5 µg per IP).[29] A parallel sample with control IgG should be run.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[28]

-

Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.[28]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using an elution buffer (e.g., SDS-based). Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments (including steps like end-repair, A-tailing, and adapter ligation). Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome and use a peak-calling algorithm (e.g., MACS2) to identify genomic regions significantly enriched in the LSD1 IP sample compared to the control IgG input.

A.2 Cell Viability Assay (MTS/MTT)

This protocol measures the effect of LSD1 inhibitors on cancer cell proliferation and viability.

Methodology:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the LSD1 inhibitor in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add a tetrazolium-based reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions. This reagent is converted by metabolically active cells into a colored formazan product.

-

Incubation and Measurement: Incubate for 1-4 hours to allow for color development. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability).

A.3 Xenograft Mouse Model for Efficacy Studies

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of an LSD1 inhibitor.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the LSD1 inhibitor to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 20 mg/kg, once daily).[6][14] The control group receives the vehicle on the same schedule.

-

Monitoring: Monitor tumor volume (typically measured with calipers using the formula: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

-

Endpoint: Continue treatment until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size or a specific study duration.

-

Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot for pharmacodynamic markers like H3K4me2). Calculate the tumor growth inhibition (TGI) percentage to quantify efficacy.

References

- 1. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 5. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacological Inhibition of LSD1 for Cancer Treatment | MDPI [mdpi.com]

- 11. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TCP-based LSD1 inhibitors show potent anticancer activity in preclinical models | BioWorld [bioworld.com]

- 15. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - ProQuest [proquest.com]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. targetedonc.com [targetedonc.com]

- 25. Lysine-specific demethylase 1 (LSD1) is highly expressed in ER-negative breast cancers and a biomarker predicting aggressive biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 29. LSD1 Antibody - ChIP-seq Grade (C15410067) | Diagenode [diagenode.com]

Preclinical In Vitro Profile of Iadademstat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is a potent and selective, orally bioavailable small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A).[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4), leading to transcriptional repression. LSD1 can also demethylate H3K9, resulting in transcriptional activation. Beyond its catalytic role, LSD1 functions as a scaffolding protein in transcriptional repressor complexes.[2] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound, focusing on its mechanism of action, cellular effects, and the signaling pathways it modulates.

Quantitative Analysis of In Vitro Activity

This compound has demonstrated potent activity across a range of cancer cell lines, particularly in acute myeloid leukemia (AML) and breast cancer. The following tables summarize the key quantitative data from in vitro studies.

| Assay Type | Metric | Value | Reference |

| LSD1 Enzymatic Assay (AlphaScreen) | IC50 | 12 nM | [1] |

| LSD1 Enzymatic Assay | IC50 | 18 nM | [3] |

Table 1: Biochemical Potency of this compound against LSD1. This table highlights the direct inhibitory activity of this compound on the LSD1 enzyme.

| Cell Line | Cancer Type | Metric | Value | Reference |

| MLL-AF9 | Acute Myeloid Leukemia | EC50 (CD11b induction) | < 1 nM | [3] |

| MV4-11 | Acute Myeloid Leukemia | EC50 | 0.36 µM | [3] |

| Molm-13 | Acute Myeloid Leukemia | EC50 | 3.4 µM | [3] |

| MDA-MB-231 | Breast Cancer | EC50 | 5.6 µM | [3] |

| MCF-7 | Breast Cancer | EC50 | 3.6 µM | [3] |

Table 2: Cellular Potency of this compound in Various Cancer Cell Lines. This table showcases the effective concentrations of this compound required to induce a biological response in different cancer cell models.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in tumorigenesis and cancer stem cell (CSC) maintenance.

LSD1-GFI-1 Axis in Acute Myeloid Leukemia (AML)

In AML, the interaction between LSD1 and the transcriptional repressor Growth Factor Independent 1 (GFI-1) is crucial for maintaining the leukemic state.[2] this compound disrupts this interaction, leading to the derepression of GFI-1 target genes and inducing differentiation of leukemic blasts.[2][4]

References

- 1. oryzon.com [oryzon.com]

- 2. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]

Iadademstat's Impact on Cancer Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, progression, and therapeutic resistance. A promising therapeutic strategy involves targeting the epigenetic machinery that governs CSC plasticity. Iadademstat (ORY-1001), a potent and selective small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), has emerged as a compelling agent that induces differentiation of cancer stem cells, thereby abrogating their malignant potential. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on CSC differentiation across various cancer types, and a summary of key preclinical and clinical findings.

Introduction to this compound and its Target: LSD1

This compound is an orally bioavailable, covalent inhibitor of LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation.[1][2][3] LSD1 primarily functions as a histone demethylase, removing mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation.

LSD1 is frequently overexpressed in a wide range of hematological and solid tumors, where it contributes to maintaining an undifferentiated, stem-like state.[1][4][5][6] By inhibiting LSD1, this compound alters the histone methylation landscape, leading to the reactivation of silenced differentiation-associated genes and the suppression of stemness-related transcriptional programs.

Mechanism of Action: Reversing the Epigenetic Blockade

This compound's primary mechanism of action involves the irreversible inactivation of LSD1. This inhibition leads to a global increase in H3K4me2 levels, effectively "reopening" the chromatin at gene promoters and enhancers associated with cellular differentiation.[7] Two key mechanistic models have been proposed for this compound's action:

-

Direct Catalytic Inhibition: this compound covalently binds to the FAD cofactor essential for LSD1's demethylase activity, thereby blocking its enzymatic function.[7]

-

Disruption of Protein-Protein Interactions: Beyond its catalytic role, LSD1 acts as a scaffold for various transcriptional repressor complexes.[8] In acute myeloid leukemia (AML), LSD1 interacts with the transcription factor GFI-1.[1] this compound's binding to LSD1 induces a conformational change that disrupts this interaction, leading to the derepression of GFI-1 target genes involved in myeloid differentiation.[1]

The downstream effects of LSD1 inhibition by this compound are profound, leading to a cellular reprogramming event that shifts the balance from a proliferative, self-renewing state to a differentiated, non-malignant phenotype.

Signaling Pathways Modulated by this compound

The impact of this compound on cancer stem cell differentiation is mediated through the modulation of key signaling pathways.

This compound's Core Mechanism of Action

Caption: this compound inhibits LSD1, preventing the demethylation of H3K4me2.

Disruption of the LSD1-GFI1 Interaction in AML

Caption: this compound disrupts the LSD1-GFI1 complex, enabling myeloid gene expression.

This compound's Impact on Cancer Stem Cell Differentiation: Preclinical and Clinical Evidence

Acute Myeloid Leukemia (AML)

In AML, leukemic stem cells (LSCs) are responsible for disease relapse. This compound has demonstrated potent differentiating effects in preclinical models and clinical trials.[1][7][9][10][11]

-

Preclinical Findings: In AML cell lines and patient-derived xenograft models, this compound induces a monocyte/macrophage differentiation gene signature and reduces LSC frequency.[11][12] This is particularly evident in AML subtypes with MLL rearrangements.[10][11]

-

Clinical Trials:

-

A Phase I/IIa study in relapsed/refractory AML patients showed that this compound was well-tolerated and induced blast cell differentiation.[9][13] One patient achieved a complete remission with incomplete hematologic recovery (CRi).[1][10]

-

The Phase II ALICE trial, combining this compound with azacitidine in elderly, unfit AML patients, reported an impressive 81% objective response rate, with 64% complete remissions.[1]

-

Table 1: Summary of this compound Clinical Trial Data in AML

| Trial Name (Phase) | Patient Population | Treatment | Key Efficacy Endpoints | Reference |

| Phase I/IIa | Relapsed/Refractory AML | This compound Monotherapy | Blast differentiation observed; 1 CRi | [9][10] |

| ALICE (Phase II) | Elderly, Unfit AML | This compound + Azacitidine | 81% Objective Response Rate; 64% Complete Remission | [1] |

| FRIDA (Phase Ib) | Relapsed/Refractory FLT3-mutated AML | This compound + Gilteritinib | 67% Response Rate at expanded dose | [14] |

| NCI-sponsored (Phase I) | Treatment-naïve AML | This compound + Venetoclax + Azacitidine | 100% Overall Response Rate (preliminary) | [14][15] |

Solid Tumors

The therapeutic potential of this compound extends to solid tumors where CSCs play a significant role.

-

Breast Cancer: this compound has been shown to target SOX2-driven breast CSCs.[7][16][17] It effectively blocks the formation of mammospheres, an in vitro measure of CSC activity, in breast cancer cell lines dependent on the SOX2 transcription factor.[7][17] This effect is particularly pronounced in luminal-B and HER2-positive subtypes.[7]

-

Small Cell Lung Cancer (SCLC): In SCLC, LSD1 is involved in the oncogenic program driven by the transcription factor INSM1.[1] this compound disrupts the LSD1-INSM1 interaction, leading to the upregulation of the NOTCH signaling pathway, which in turn suppresses the oncogenes ASCL1 and NEUROD1, resulting in tumor regression.[1]

-

Other Solid Tumors: Preclinical evidence suggests the potential utility of this compound in other solid tumors, including neuroendocrine tumors, prostate cancer, and glioblastoma.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Mammosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells.

-

Cell Preparation: Single-cell suspensions of breast cancer cells are prepared by enzymatic digestion (e.g., with TrypLE) and mechanical dissociation.

-

Plating: Cells are plated at a low density (e.g., 1,000 to 20,000 cells/mL) in non-adherent culture plates or flasks.

-

Culture Medium: A serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF, and bFGF is used to selectively culture stem-like cells.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Incubation: Cells are incubated for 7-14 days to allow for the formation of mammospheres.

-

Quantification: The number and size of mammospheres are quantified using a microscope. A significant reduction in mammosphere formation in the presence of this compound indicates an inhibitory effect on CSC self-renewal.

Aldefluor Assay

This assay identifies and quantifies cell populations with high aldehyde dehydrogenase (ALDH) activity, a common marker for cancer stem cells.

-

Cell Suspension: A single-cell suspension of tumor cells is prepared.

-

ALDH Substrate Incubation: The cells are incubated with the ALDH substrate (BAAA, BODIPY®-aminoacetaldehyde) in the presence or absence of the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), which serves as a negative control.

-

This compound Treatment: Cells are pre-treated with this compound for a specified duration before the assay.

-

Flow Cytometry Analysis: The fluorescence of the cells is analyzed by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells that are absent in the DEAB-treated control sample.

-

Data Interpretation: A decrease in the percentage of ALDH-positive cells following this compound treatment suggests a reduction in the cancer stem cell population.

Experimental and Logical Workflows

Workflow for Assessing this compound's Anti-CSC Activity in Breast Cancer

Caption: Workflow for evaluating this compound's impact on breast cancer stem cells.

Conclusion and Future Directions

This compound represents a paradigm-shifting approach to cancer therapy by targeting the epigenetic plasticity of cancer stem cells. Its ability to induce differentiation offers a durable therapeutic response by eliminating the root source of tumor propagation and recurrence. The compelling clinical data in AML, coupled with promising preclinical findings in a range of solid tumors, underscores the broad therapeutic potential of this first-in-class LSD1 inhibitor.

Future research will focus on:

-

Combination Therapies: Exploring synergistic combinations of this compound with other targeted agents, immunotherapies, and conventional chemotherapies.[1][5][14][15]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to benefit from this compound treatment.

-

Expansion into New Indications: Investigating the efficacy of this compound in other hematological malignancies and solid tumors characterized by a stem-like phenotype.

References

- 1. oryzon.com [oryzon.com]

- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 3. Facebook [cancer.gov]

- 4. LSD1 is a promising target to treat cancers by modulating cell stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 6. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The LSD1 inhibitor this compound (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Combination with Azacitidine Is a Safe and Effective Treatment in First Line Acute Myeloid Leukemia. Final Results of the Alice Trial | Blood | American Society of Hematology [ashpublications.org]

- 9. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. oryzon.com [oryzon.com]

- 14. oryzon.com [oryzon.com]

- 15. oryzon.com [oryzon.com]

- 16. The LSD1 inhibitor this compound (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The LSD1 inhibitor this compound (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes | Aging [aging-us.com]

Iadademstat: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iadademstat (ORY-1001) is an orally available, potent, and selective small molecule inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 plays a crucial role in oncogenesis, particularly in hematological malignancies like acute myeloid leukemia (AML) and certain solid tumors such as small cell lung cancer (SCLC), by maintaining a differentiation block in cancer cells.[1][3] this compound's dual mechanism of action, involving both the inhibition of LSD1's catalytic activity and its scaffolding function, leads to the induction of differentiation in leukemic blasts and a reduction in the leukemic stem cell compartment.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data from preclinical and clinical studies.

Pharmacokinetics

This compound has been evaluated in a first-in-human Phase I clinical trial in patients with relapsed or refractory AML, which provided initial insights into its pharmacokinetic profile in humans.[4] Preclinical studies in rodent models have also contributed to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Human Pharmacokinetic Parameters

A Phase I dose-escalation study in patients with relapsed or refractory AML revealed that this compound exhibits approximately linear pharmacokinetics.[4] Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Study Population | Reference |

| Half-life (t½) | 40 - 100 hours | Relapsed/Refractory AML | [4] |

| Time to Maximum Concentration (Tmax) | 4 - 8 hours | Relapsed/Refractory AML | [4] |

| Volume of Distribution (Vd) | ~200 times total body water | Relapsed/Refractory AML | [4] |

| Accumulation Ratio | ~3 - 6 | Relapsed/Refractory AML | [4] |

Table 1: Human Pharmacokinetic Parameters of this compound

Preclinical ADME

Preclinical investigations in rodent models have demonstrated that this compound possesses favorable ADME properties, including good oral bioavailability.[4] Specific data from these preclinical studies are detailed in the following table.

| Species | Dosing Route | Key Findings | Reference |

| Rodent | Oral (p.o.) | Excellent oral bioavailability and target exposure. | [4] |

| Rodent | Oral (p.o.) | Significantly reduced tumor growth in MV(4;11) xenografts at doses <0.020 mg/kg. | [6] |

Table 2: Summary of Preclinical ADME Findings for this compound

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its potent inhibition of LSD1 and the subsequent downstream effects on gene expression, leading to cancer cell differentiation and apoptosis.

In Vitro Potency

This compound is a highly potent inhibitor of LSD1, as demonstrated in various in vitro assays.

| Parameter | Value | Assay System | Reference |

| IC50 | <20 nM | LSD1/KDM1A enzymatic assay | [6] |

| Cellular Activity | Induces differentiation of AML cells at concentrations < 1 nM. | In vitro AML cell lines | [4] |

Table 3: In Vitro Potency of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by inhibiting LSD1, a key enzyme in histone demethylation. LSD1 is a component of several transcriptional repressor complexes, including the CoREST and NuRD complexes. In AML, LSD1 interacts with transcription factors like GFI-1 and INSM1, leading to the repression of genes that promote myeloid differentiation.[1][2][3]

This compound covalently binds to the FAD cofactor in the catalytic center of LSD1, which not only blocks its demethylase activity but also creates steric hindrance, disrupting the interaction between LSD1 and its partner proteins like GFI-1.[1][2][3] This leads to the reactivation of silenced genes, promoting the differentiation of leukemic blasts.[1][2][3]

Caption: this compound inhibits the LSD1/GFI1 interaction, leading to myeloid differentiation.

Experimental Protocols

Phase I First-in-Human Trial (Salamero et al., 2020)

This was a Phase I, open-label, dose-escalation study in patients with relapsed or refractory AML.[4]

-

Study Design: Patients received this compound orally once daily for 5 days a week in 28-day cycles. The starting dose was based on preclinical toxicology studies, with subsequent dose escalations.[4]

-

Pharmacokinetic Analysis: Plasma samples were collected at various time points after dosing to determine the concentrations of this compound using a validated bioanalytical method. Pharmacokinetic parameters were calculated using non-compartmental analysis.[4]

-

Pharmacodynamic Assessments: The expression of pharmacodynamic biomarkers was evaluated in peripheral blood or bone marrow samples to assess target engagement and biological activity.[4]

Caption: Workflow of the Phase I dose-escalation trial for this compound in AML.

ALICE Phase IIa Trial (EudraCT 2018-000482-36)

This is an open-label, single-arm, Phase IIa study evaluating the safety, tolerability, and efficacy of this compound in combination with azacitidine in elderly patients with newly diagnosed AML who are not eligible for intensive chemotherapy.[7][8]

-

Study Design: Patients receive this compound orally in combination with standard-of-care azacitidine. The study includes a dose-finding part to determine the recommended Phase II dose.[7][8]

-

Primary Endpoints: Safety, tolerability, and the recommended Phase II dose of this compound in combination with azacitidine.[8]

-

Secondary Endpoints: Objective response rate, duration of response, and overall survival.[7]

CLEPSIDRA Phase IIa Trial

This was a Phase IIa trial investigating this compound in combination with standard-of-care platinum-etoposide chemotherapy in patients with relapsed extensive-disease SCLC.[1][6]

-

Study Design: A single-arm, open-label study to evaluate the safety, tolerability, and clinical effect of the combination therapy.[1]

-

Primary Endpoints: Safety and tolerability of the combination.[1]

-

Secondary Endpoints: Time to response, duration of response, objective response rate, and overall survival.[1]

Conclusion

This compound is a promising novel epigenetic agent with a well-defined mechanism of action and a favorable pharmacokinetic profile. Clinical studies have demonstrated its potential in the treatment of AML and SCLC, particularly in combination with other anti-cancer agents. Ongoing and future clinical trials will further elucidate its efficacy and safety in various oncological indications. The data presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to understand the core properties of this compound and its potential as a targeted cancer therapy.

References

- 1. oryzon.com [oryzon.com]

- 2. Clinical Trials Register [clinicaltrialsregister.eu]

- 3. oryzon.com [oryzon.com]

- 4. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oryzon.com [oryzon.com]

- 7. oryzon.com [oryzon.com]

- 8. This compound in combination with azacitidine in patients with newly diagnosed acute myeloid leukaemia (ALICE): an open-label, phase 2a dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Iadademstat in Inducing Differentiation in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iadademstat (ORY-1001) is a first-in-class, potent, and selective covalent inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A). In acute myeloid leukemia (AML), a disease characterized by a block in myeloid differentiation, this compound has demonstrated a powerful pro-differentiating effect. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on leukemia cells, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key preclinical and clinical studies are summarized, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy defined by the rapid proliferation of abnormal myeloid progenitor cells that fail to differentiate into mature blood cells.[1] The therapeutic landscape for AML, particularly for elderly patients or those with relapsed/refractory disease, remains challenging, highlighting the urgent need for novel therapeutic strategies.[2] One promising approach is differentiation therapy, which aims to overcome the maturation arrest of leukemic blasts.

LSD1, a flavin-dependent monoamine oxidase, plays a crucial role in maintaining the differentiation block in AML by demethylating histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[3] It functions as a transcriptional co-repressor within the CoREST complex, which includes HDAC1/2 and RCOR1.[3] In myeloid cells, LSD1 is recruited to chromatin by the transcription factors GFI1 and GFI1B, where it represses genes essential for myeloid differentiation.[1][4] this compound is an orally bioavailable small molecule that irreversibly inhibits LSD1, leading to the induction of differentiation in AML cells.[1]

Mechanism of Action of this compound

This compound exhibits a dual mechanism of action to counteract the differentiation block in leukemia cells:

-

Catalytic Inhibition: this compound covalently binds to the FAD cofactor in the catalytic center of LSD1, thereby irreversibly inhibiting its demethylase activity.[5] This leads to an increase in H3K4me1/2 at the promoter and enhancer regions of LSD1 target genes, which are associated with myeloid differentiation.

-

Disruption of Scaffolding Function: Beyond its enzymatic role, LSD1 acts as a scaffold for the GFI1/CoREST transcriptional repressor complex.[6] this compound's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and the SNAG domain of GFI1.[5] This disruption displaces the entire repressor complex from chromatin, leading to the activation of previously silenced genes that promote myeloid differentiation.[3] This scaffolding disruption is a key component of this compound's potent pro-differentiating effect.

The derepression of GFI1 target genes leads to the upregulation of key myeloid transcription factors such as PU.1 and C/EBPα, which in turn drive the expression of genes associated with monocytic and granulocytic differentiation.[7][8]

Quantitative Data from Preclinical and Clinical Studies

Preclinical Data

This compound has demonstrated potent anti-leukemic activity in various AML cell lines, inducing differentiation at sub-nanomolar concentrations.[1]

| Cell Line | Type | IC50 (nM) | Reference |

| Various AML cell lines | AML | < 1 | [1] |

| AML and ALL cell lines | Leukemia | Submicromolar | [9] |

Clinical Data

This compound has been evaluated in clinical trials as both a monotherapy and in combination with other agents, showing promising results in AML patients.

Table 1: First-in-Human Phase I Study (NCT02908229) in R/R AML [2][10]

| Parameter | Details |

| Study Design | Phase I, open-label, dose-escalation (DE) and extension-cohort (EC) |

| Patient Population | Relapsed/Refractory (R/R) AML |

| Number of Patients | 41 (27 in DE, 14 in EC) |

| Dosing (DE) | 5 to 220 µg/m²/day, 5 days/week in 28-day cycles |

| Recommended Dose (EC) | 140 µg/m²/day |

| Key Efficacy Results | - Reductions in blood and bone marrow blast percentages[10]- Induction of blast cell differentiation, especially in patients with MLL translocations[10]- 1 Complete Remission with incomplete count recovery (CRi)[10] |

| Biomarker Induction | Potent, time- and exposure-dependent induction of differentiation biomarkers (VCAN, CD86, LY96, S100A12)[1][10] |

Table 2: ALICE Phase IIa Study (NCT03867250) - this compound + Azacitidine in Newly Diagnosed, Unfit AML [11][12]

| Parameter | Details |

| Study Design | Phase IIa, open-label, dose-finding |

| Patient Population | Newly diagnosed AML, ineligible for intensive chemotherapy |

| Number of Patients | 36 |

| Treatment Regimen | This compound (starting at 90 µg/m²/day) + Azacitidine (75 mg/m²) |

| Recommended Phase 2 Dose | 90 µg/m²/day of this compound with azacitidine[11] |

| Overall Response Rate (ORR) | 81% (22 of 27 evaluable patients)[12] |

| Complete Remission (CR/CRi) | 64% of responders (14 patients)[12] |

| Measurable Residual Disease (MRD) Negativity | 82% of tested samples[12] |

| Responses in High-Risk Subtypes | High response rates in patients with FLT3 or TP53 mutations and monocytic AML subtypes[12] |

Experimental Protocols

Assessment of Cell Differentiation by Flow Cytometry

The induction of myeloid differentiation is commonly assessed by monitoring the expression of cell surface markers using multi-color flow cytometry.

-

Objective: To quantify the expression of myeloid differentiation markers (e.g., CD11b, CD14, CD15, CD86) on leukemia cells following treatment with this compound.

-

Cell Preparation:

-

Harvest AML cell lines or primary patient samples.

-

Wash cells with PBS containing 2% FBS.

-

Count cells and adjust to a concentration of 1x10^6 cells/mL.

-

-

Antibody Staining:

-

Incubate cells with a cocktail of fluorescently-conjugated monoclonal antibodies for 30 minutes at 4°C in the dark. A typical panel might include:

-

CD45 (pan-leukocyte marker)

-

CD34, CD117 (blast markers)

-

CD11b, CD14, CD15, CD65 (myeloid/monocytic differentiation markers)

-

CD86 (co-stimulatory molecule and differentiation marker)

-

-

Wash cells twice with staining buffer to remove unbound antibodies.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on viable, single cells based on forward scatter (FSC) and side scatter (SSC) properties.

-

Identify the leukemic blast population based on CD45 and SSC characteristics.

-

Quantify the percentage of cells expressing differentiation markers and the mean fluorescence intensity (MFI) within the blast gate.[6][13]

-

Gene Expression Analysis by qRT-PCR

Quantitative reverse transcription PCR (qRT-PCR) is used to measure the change in mRNA levels of genes associated with myeloid differentiation.

-

Objective: To quantify the expression of differentiation-associated genes (e.g., VCAN, LY96, S100A12, ITGAM) in response to this compound treatment.

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from treated and untreated leukemia cells using a suitable kit.

-

Assess RNA quality and quantity.

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

-

Primer Sequences:

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the untreated control using the 2^-ΔΔCt method.

-

Conclusion

This compound represents a promising therapeutic agent for AML, acting through a dual mechanism that both inhibits the catalytic activity of LSD1 and disrupts its scaffolding function within the GFI1/CoREST repressor complex. This leads to the reactivation of a myeloid differentiation program in leukemic blasts. Preclinical and clinical data have demonstrated its potent pro-differentiating effects and encouraging clinical activity, particularly in combination with azacitidine. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other LSD1 inhibitors in the context of leukemia and other malignancies. Further research into the downstream signaling pathways and mechanisms of resistance will be crucial for optimizing the therapeutic use of this novel class of epigenetic drugs.

References

- 1. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gfi1b: a key player in the genesis and maintenance of acute myeloid leukemia and myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the GFI1/1B-CoREST Complex in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. oryzon.com [oryzon.com]

- 6. Acute Myeloid Leukemia: Diagnosis and Evaluation by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Gating strategy for flow cytometry of AML samples. - Public Library of Science - Figshare [plos.figshare.com]

- 8. PU.1 and CEBPA expression in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. Clinical significance and potential pathogenesis of VCAN in adult non-cystic fibrosis bronchiectasis: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. origene.com [origene.com]

Iadademstat's Immunomodulatory Effects: A Technical Deep Dive

For Immediate Release

This technical guide provides an in-depth analysis of the immunomodulatory properties of iadademstat, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical and clinical findings, offering a comprehensive overview of this compound's mechanism of action and its impact on the tumor microenvironment.

Core Mechanism of Action: LSD1 Inhibition

This compound's primary mechanism of action is the inhibition of LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of histone and non-histone proteins. By inhibiting LSD1, this compound leads to the re-expression of silenced genes, including those involved in tumor suppression and immune recognition.

Immunomodulatory Effects in Acute Myeloid Leukemia (AML)

Preclinical studies have demonstrated that this compound induces differentiation of leukemic blasts and shows potent anti-leukemic activity in various AML models. A key aspect of its mechanism in AML involves the upregulation of genes associated with immune response.

Upregulation of Antigen Presentation and Costimulatory Molecules

Treatment with this compound has been shown to increase the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of AML cells. This enhances the presentation of tumor-associated antigens to cytotoxic T lymphocytes (CTLs), thereby increasing the visibility of cancer cells to the immune system.

Furthermore, this compound has been observed to induce the expression of the costimulatory molecule CD86 on AML cells. CD86 plays a critical role in the activation of T cells, and its upregulation by this compound can contribute to a more robust anti-leukemic immune response.

Table 1: Effect of this compound on Immune-Related Gene Expression in AML Models

| Gene/Protein | Cell Line/Model | Treatment Concentration | Fold Change/Effect | Reference |

| MHC Class I | Various AML cell lines | Not specified | Upregulation of gene expression | [1] |

| CD86 | Murine AML model | Not specified | Induced expression | [2] |

Experimental Protocol: In Vitro Treatment of AML Cell Lines

-

Cell Lines: A panel of human AML cell lines (e.g., MOLM-13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Cells are treated with varying concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

-

Analysis of Gene Expression: RNA is extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of genes related to antigen presentation (e.g., HLA-A, HLA-B, HLA-C) and costimulation (CD86).

-

Flow Cytometry: To assess protein expression on the cell surface, treated cells are stained with fluorescently labeled antibodies against MHC-I and CD86 and analyzed by flow cytometry.

Synergy with Immune Checkpoint Blockade in Solid Tumors

The immunomodulatory effects of this compound extend to solid tumors, where it has shown the potential to overcome resistance to immune checkpoint inhibitors (ICIs). Preclinical evidence suggests that this compound can convert immunologically "cold" tumors into "hot" tumors, which are more susceptible to ICI therapy.

Preclinical Melanoma Model

A proof-of-concept in vivo study in a syngeneic B16F10 melanoma model demonstrated that the combination of this compound with an anti-PD-1 antibody resulted in significantly greater tumor growth inhibition compared to anti-PD-1 monotherapy.[3]

Table 2: Efficacy of this compound in Combination with Anti-PD-1 in a Murine Melanoma Model

| Treatment Group | Day 15 Tumor Growth Reduction (vs. Vehicle) | Day 22 Tumor Growth Reduction (vs. Anti-PD-1 alone) | Reference |

| Anti-PD-1 alone | 45% | - | [3] |

| This compound + Anti-PD-1 | 65% | 54% | [3] |

Experimental Protocol: Syngeneic Melanoma Mouse Model

-

Animal Model: C57BL/6 mice are subcutaneously inoculated with B16F10 melanoma cells.

-

Treatment Regimen: Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone (administered orally), anti-PD-1 antibody alone (administered intraperitoneally), and the combination of this compound and anti-PD-1 antibody.

-

Tumor Growth Monitoring: Tumor volume is measured at regular intervals using calipers.

-

Immunohistochemistry and Flow Cytometry of Tumors: At the end of the study, tumors are harvested and analyzed for immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) by immunohistochemistry and flow cytometry.

-

Cytokine Analysis: Blood samples can be collected to measure systemic levels of pro-inflammatory cytokines.

Mechanistic Insights: The dsRNA Stress Response

A key mechanism underlying the immunomodulatory effects of LSD1 inhibition is the induction of a double-stranded RNA (dsRNA) stress response. LSD1 is involved in the silencing of endogenous retroviral elements (ERVs). Inhibition of LSD1 leads to the re-expression of these ERVs, resulting in the accumulation of dsRNA in the cytoplasm.[4]

This dsRNA is recognized by pattern recognition receptors, such as RIG-I and MDA5, which triggers a signaling cascade that culminates in the production of type I interferons (IFN-α and IFN-β). The subsequent autocrine and paracrine signaling through the IFN-α/β receptor (IFNAR) leads to the upregulation of a wide range of interferon-stimulated genes (ISGs), including those involved in antigen processing and presentation (e.g., MHC-I) and the recruitment of immune cells.[4]

Conclusion

This compound demonstrates significant immunomodulatory effects driven by its inhibition of LSD1. By upregulating antigen presentation machinery, costimulatory molecules, and inducing an interferon-like response, this compound has the potential to enhance anti-tumor immunity both as a monotherapy and in combination with immune checkpoint inhibitors. These findings provide a strong rationale for the continued clinical development of this compound in onco-immunology.

References

- 1. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. First-in-Human Phase I Study of this compound (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LSD1 Ablation Stimulates Anti-tumor Immunity and Enables Checkpoint Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

Iadademstat Target Validation in Neuroendocrine Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroendocrine tumors (NETs) are a heterogeneous group of malignancies characterized by their expression of neuroendocrine markers. High-grade neuroendocrine carcinomas, a subset of NETs, are particularly aggressive and have limited treatment options following first-line therapy. A growing body of evidence points to the epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1/KDM1A), as a key driver of the neuroendocrine phenotype and a promising therapeutic target. Iadademstat (ORY-1001), a potent and selective irreversible inhibitor of LSD1, is currently under clinical investigation for the treatment of various cancers, including neuroendocrine carcinomas. This technical guide provides an in-depth overview of the preclinical and clinical validation of LSD1 as a therapeutic target in NETs, with a focus on this compound.

Introduction: this compound and the Role of LSD1 in Cancer

This compound is an orally bioavailable small molecule that acts as a highly selective and potent covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).

LSD1's role in cancer is multifaceted. It is frequently overexpressed in a wide range of solid and hematological malignancies and is often associated with a more aggressive phenotype and poor prognosis.[2] LSD1 contributes to tumorigenesis by:

-

Maintaining a stem-like state: LSD1 is crucial for the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to therapy.[1]

-

Regulating oncogenic transcriptional programs: LSD1 is a key component of several transcriptional repressor and activator complexes. By modulating histone methylation, it can silence tumor suppressor genes or activate oncogenes.

-

Promoting neuroendocrine differentiation: In several cancer types, including prostate and lung cancer, LSD1 has been shown to be a critical driver of the neuroendocrine phenotype, which is often associated with therapy resistance and aggressive disease.

This compound's mechanism of action is twofold. It not only inhibits the catalytic demethylase activity of LSD1 but also disrupts its scaffolding function, preventing it from interacting with key transcription factors.[1] In hematological malignancies, this compound has been shown to disrupt the interaction between LSD1 and GFI-1, a key regulator of hematopoietic differentiation.[1] In neuroendocrine tumors, a similar disruption of the interaction with the transcription factor INSM1 is believed to be a key part of its anti-tumor activity.

Rationale for Targeting LSD1 in Neuroendocrine Tumors

The rationale for targeting LSD1 in neuroendocrine tumors is based on the enzyme's central role in maintaining the neuroendocrine cell fate. Many high-grade neuroendocrine carcinomas are dependent on the activity of key lineage-specific transcription factors, such as Achaete-scute homolog 1 (ASCL1) and Neurogenic differentiation factor 1 (NEUROD1).[3]

The signaling pathway involving LSD1 in small cell lung cancer (SCLC), a high-grade neuroendocrine carcinoma, has been elucidated and provides a strong model for other NETs. In this context, LSD1 is recruited by the transcription factor Insulinoma-associated protein 1 (INSM1). The LSD1/INSM1 complex represses the expression of the NOTCH1 receptor and its downstream target HES1.[4] The NOTCH signaling pathway is a known tumor suppressor in SCLC. By repressing NOTCH signaling, the LSD1/INSM1 complex allows for the high expression of ASCL1 and NEUROD1, which are the master regulators of the neuroendocrine phenotype and drive tumor progression.[4]

This compound, by inhibiting LSD1, is proposed to disrupt the LSD1/INSM1 interaction. This leads to the reactivation of the NOTCH signaling pathway, resulting in the downregulation of ASCL1 and NEUROD1, a loss of the neuroendocrine phenotype, and subsequent tumor growth inhibition.[4]

dot

Caption: LSD1 Signaling Pathway in Neuroendocrine Tumors.

Preclinical Evidence for this compound in Neuroendocrine Tumors

The preclinical validation of LSD1 inhibition as a therapeutic strategy for neuroendocrine tumors comes from in vitro and in vivo studies, primarily in SCLC and neuroendocrine prostate cancer models.

In Vitro Studies

A comparative in vitro study of ten different LSD1 inhibitors, including five clinical-stage candidates, was conducted. This compound was found to be the most potent of the inhibitors tested.[5] The study assessed the efficacy of these inhibitors against the NCI-H510A SCLC cell line.

| Compound | Type | LSD1 IC50 (nM) | NCI-H510A Cell Viability IC50 (nM) |

| This compound | Clinical | < 1 | 1.6 |

| GSK-2879552 | Clinical | 12 | 18 |

| IMG-7289 | Clinical | 19 | 43 |

| CC-90011 | Clinical | 1.3 | 2.5 |

| SP-2577 | Clinical | 22 | 26 |

Table adapted from a 2021 publication on in vitro comparison of LSD1 inhibitors.[5]

In Vivo Studies

While specific in vivo data for this compound in a wide range of NET patient-derived xenograft (PDX) models is not extensively published, studies on other potent LSD1 inhibitors in neuroendocrine cancer models have demonstrated significant anti-tumor activity. For instance, the LSD1 inhibitor bomedemstat has shown potent anti-tumor activity, including tumor regressions, in PDX models of neuroendocrine prostate cancer.[4][6][7] This effect was linked to the downregulation of the ASCL1-dependent neuroendocrine transcriptional program.[3][4][7]

In SCLC PDX models, treatment with the LSD1 inhibitor ORY-1001 (this compound) led to the activation of the NOTCH signaling pathway, suppression of ASCL1, and repression of SCLC tumorigenesis.[8] In a chemoresistant PDX model, this compound induced complete and durable tumor regression.[8]

These preclinical findings provide a strong rationale for the clinical development of this compound in patients with high-grade neuroendocrine carcinomas.

Clinical Validation of this compound in Neuroendocrine Tumors

The clinical validation of this compound in neuroendocrine tumors is currently being investigated in a Phase II basket study.

Ongoing Clinical Trial: NCT05420636

A key ongoing clinical trial is the NCT05420636 study, a Phase II, open-label, non-randomized, single-arm basket study evaluating the safety and efficacy of this compound in combination with paclitaxel.[2][9][10]

| Trial Identifier | NCT05420636 |

| Phase | II |

| Title | A Phase 2 Study of this compound in Combination With Paclitaxel in Relapsed or Refractory Small Cell Lung Cancer and Extrapulmonary High Grade Neuroendocrine Carcinomas |

| Sponsor | Fox Chase Cancer Center / Oryzon Genomics S.A. |

| Intervention | This compound + Paclitaxel |

| Patient Population | Patients with relapsed/refractory SCLC or extrapulmonary G3 Neuroendocrine Carcinomas who have been previously treated with platinum-based chemotherapy. |

| Primary Objective | To evaluate the efficacy in terms of response rate. |

| Status | Ongoing |

Data sourced from ClinicalTrials.gov and other public announcements.[2][9][10]

As this trial is ongoing, efficacy data for the neuroendocrine carcinoma cohort is not yet publicly available. However, this compound has demonstrated promising clinical activity in other malignancies. In a Phase II trial in elderly, unfit patients with acute myeloid leukemia (AML), this compound in combination with azacitidine showed an 81% objective response rate (ORR).[1]

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical validation of LSD1 inhibitors like this compound.

Patient-Derived Xenograft (PDX) Models

dot

Caption: Workflow for Patient-Derived Xenograft (PDX) Model Generation.

Protocol:

-

Tumor Acquisition: Fresh tumor tissue is obtained from patients with neuroendocrine tumors under informed consent and institutional review board approval.[8][11][12]

-

Tumor Processing: The tumor tissue is mechanically minced and enzymatically digested (e.g., with collagenase and DNase I) to obtain a single-cell suspension.[11][12]

-

Implantation: A defined number of tumor cells (e.g., 1 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of immunocompromised mice (e.g., NOD scid gamma (NSG) mice).[8][11]

-

Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 700-1000 mm³). The tumors are then harvested, processed, and re-implanted into new cohorts of mice for expansion and serial passaging.[8]

-

Drug Efficacy Studies: Once stable PDX lines are established and expanded, mice are randomized into treatment and control groups. Treatment with this compound (administered orally) or vehicle is initiated, and tumor volume is measured regularly.[13][14] At the end of the study, tumors are harvested for pharmacodynamic and biomarker analyses.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

dot

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Protocol:

-

Cell Treatment and Crosslinking: Neuroendocrine tumor cells are treated with this compound or vehicle control. Proteins are then cross-linked to DNA using formaldehyde.[15][16][17]

-